3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromo-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURIEZBDQSXVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2C=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275433 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357945-76-6 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3,4-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357945-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dibromo 1h Pyrazolo 3,4 C Pyridine
Strategies for Constructing the Pyrazolo[3,4-c]pyridine Ring System
Ring-Closing Approaches and Cyclization Reactions
Ring-closing cyclization reactions are a common and effective method for the formation of the pyrazolo[3,4-c]pyridine core. These reactions typically involve the intramolecular cyclization of a suitably functionalized linear precursor, often a substituted pyridine (B92270) or pyrazole (B372694).
One notable approach involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. In this method, treatment of these precursors with an electrophilic additive and an amine base can lead to the formation of the pyrazolo[4,3-c]pyridine ring system, a regioisomer of the desired scaffold. beilstein-archives.org While this specific example leads to the [4,3-c] isomer, the underlying principle of intramolecular cyclization of a functionalized pyridine is a key strategy. The regiochemical outcome of such cyclizations can often be influenced by the choice of activating groups and reaction conditions. beilstein-archives.org
A more direct synthesis of the pyrazolo[3,4-c]pyridine scaffold has been reported starting from 4-acetyl-3-aminopyridine. scribd.com Diazotization of this aminopyridine can induce an intramolecular cyclization, specifically a Widman-Stoermer type reaction, to furnish the pyrazolo[3,4-c]pyridazinone system. scribd.com While this yields a related pyridazinone, it demonstrates the feasibility of forming the pyrazolo[3,4-c] fusion through cyclization of a 3,4-disubstituted pyridine.
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds from simple starting materials in a single pot. While specific MCRs for the direct synthesis of 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine are not extensively documented in the reviewed literature, the application of MCRs for the synthesis of related pyrazolopyridine isomers is well-established. nih.govresearchgate.net
For instance, three-component reactions involving 5-aminopyrazoles, aldehydes, and active methylene (B1212753) compounds are widely used to construct the pyrazolo[3,4-b]pyridine framework. nih.gov These reactions typically proceed through a series of condensation and cyclization steps to build the fused ring system. nih.gov The adaptability of MCRs suggests the potential for developing a one-pot synthesis of the pyrazolo[3,4-c]pyridine core by carefully selecting the appropriate starting materials that would favor the desired [3,4-c] annulation.
Synthesis from Pre-formed Pyrazole or Pyridine Fragments
The construction of the pyrazolo[3,4-c]pyridine ring system is often achieved by annulating one heterocyclic ring onto a pre-existing one. This can involve either forming a pyridine ring onto a pyrazole precursor or constructing a pyrazole ring onto a pyridine starting material.
A documented synthesis of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold utilizes a pyridine derivative as the starting material. rsc.org This approach underscores the feasibility of building the pyrazole ring onto a pre-functionalized pyridine. A patented method for preparing 1H-pyrazolo[3,4-b]pyridine compounds involves the ring-closing reaction of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine (B1172632) hydrochloride in dimethylformamide (DMF), achieving a high yield. google.com While this leads to the [3,4-b] isomer, it highlights a general strategy of using substituted pyridine aldehydes as precursors.
Conversely, starting from a pre-formed pyrazole is also a common strategy for various pyrazolopyridine isomers. mdpi.com For example, 5-aminopyrazoles are frequently used as key intermediates in the synthesis of pyrazolo[3,4-b]pyridines through condensation with β-dicarbonyl compounds or their equivalents. nih.govmdpi.com This approach allows for the introduction of various substituents onto the pyridine ring based on the choice of the carbonyl component.
Targeted Halogenation Strategies for Dibromo-Substitution
Once the 1H-pyrazolo[3,4-c]pyridine scaffold is assembled, the next critical step is the introduction of bromine atoms at the C3 and C4 positions. This can be accomplished through either direct bromination of the parent heterocycle or by employing indirect methods involving halogenated precursors.
Direct Bromination Approaches
Direct bromination of the 1H-pyrazolo[3,4-c]pyridine ring system is a potential route to this compound. The reactivity of the pyrazolopyridine core towards electrophilic substitution will dictate the feasibility and regioselectivity of this approach.
For the related 3-Bromo-1H-pyrazolo[3,4-c]pyridazine, its synthesis can involve the bromination of the parent pyrazolo[3,4-c]pyridazine using N-bromosuccinimide (NBS) in acetonitrile (B52724) under reflux conditions to achieve bromination at the 3-position. rsc.org It is plausible that similar conditions could be applied to 1H-pyrazolo[3,4-c]pyridine to achieve monobromination. Subsequent bromination to introduce the second bromine atom at the C4 position would likely require more forcing conditions or a different brominating agent. The bromination of 3-aryl-1H-pyrazol-5-amines with NBS has also been studied, demonstrating the utility of this reagent for introducing bromine onto a pyrazole ring. beilstein-archives.org
A ring-opening dihalogenation has been reported for pyrazolopyridines, which proceeds via selective cleavage of the N-N bond, leading to dihalogenated pyridine derivatives. researchgate.net While this is a destructive halogenation of the pyrazole ring, it points to the reactivity of the system towards halogenating agents.
Indirect Halogenation via Precursors
An alternative to direct bromination is the use of precursors that already contain the desired bromine atoms or functional groups that can be readily converted to bromides. This can offer greater control over the regiochemistry of the final product.
One such strategy would involve starting with a pyridine precursor that is already substituted with bromine at the desired positions. For example, a 3,4-dibromopyridine (B81906) derivative with appropriate functional groups could be used to construct the pyrazole ring through cyclization with a hydrazine (B178648) derivative. This approach would circumvent the need for a potentially unselective direct bromination of the fused heterocyclic system. The synthesis of various substituted pyrazolo[4,3-b]pyridines has been achieved starting from 2-chloro-3-nitropyridines, demonstrating the utility of halogenated pyridine precursors in constructing pyrazolopyridine scaffolds. nih.gov
Another indirect method could involve a Sandmeyer-type reaction, where an amino group at the C3 or C4 position of the pyrazolo[3,4-c]pyridine ring is converted to a diazonium salt and subsequently displaced by a bromide ion. This approach would require the synthesis of the corresponding amino-substituted pyrazolo[3,4-c]pyridine as a key intermediate.
Advanced Catalytic Methods in this compound Synthesis
The construction of the this compound framework can be approached through the strategic functionalization of a pre-formed pyrazolo[3,4-c]pyridine core. Advanced catalytic methods, particularly those employing palladium and copper, are instrumental in achieving the desired substitution pattern with high efficiency and selectivity.
While direct palladium-catalyzed cyclization to form the dibrominated target compound is not extensively documented, palladium catalysis is crucial for the functionalization of the pyrazolo[3,4-c]pyridine skeleton. A plausible synthetic strategy involves the initial synthesis of a monobrominated precursor, such as 5-bromo-1H-pyrazolo[3,4-c]pyridine, which can be subsequently brominated.
The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been reported, providing a key entry point. rsc.org For instance, the synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine can be achieved from appropriate precursors. Once the 5-bromo-1H-pyrazolo[3,4-c]pyridine is obtained, subsequent bromination at the C3 position would yield the target molecule. This step would likely involve electrophilic bromination.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are vital for the derivatization of the pyrazolo[3,4-c]pyridine core. rsc.org Although not directly leading to the dibromo-compound, these methods highlight the utility of palladium in manipulating the substitution pattern of this heterocyclic system. For example, a tandem C-H borylation and Suzuki-Miyaura cross-coupling at the C3 position of a protected pyrazolo[3,4-c]pyridine has been demonstrated, indicating the feasibility of functionalizing this specific carbon atom. rsc.orgmdpi.com
A general representation of palladium-catalyzed functionalization on the pyrazolo[3,4-c]pyridine core is shown below:
| Reaction Type | Catalyst/Reagents | Position Functionalized | Reference |
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester | C3, C5, C7 | rsc.org |
| Buchwald-Hartwig Amination | Pd catalyst, amine | C5 | rsc.org |
These established palladium-catalyzed methods suggest that a precursor like a 3-amino-5-bromo-1H-pyrazolo[3,4-c]pyridine could potentially undergo a Sandmeyer-type reaction to introduce the bromo group at the C3 position, although this specific transformation for this substrate is not explicitly detailed in the provided search results.
Copper-catalyzed reactions are also prominent in the synthesis and functionalization of nitrogen-containing heterocycles, often offering a more economical alternative to palladium. rsc.org While a direct copper-mediated synthesis of this compound is not directly reported, copper catalysis is employed in related transformations.
For instance, copper-catalyzed coupling reactions have been used in the synthesis of sulfonamide derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, demonstrating the utility of copper in forming C-N bonds at the C3 position of a related pyrazolopyridine isomer. acs.org This suggests that a copper-catalyzed process could potentially be employed for the introduction of a bromine atom at the C3 position of a suitable 5-bromo-1H-pyrazolo[3,4-c]pyridine precursor, possibly through a copper-catalyzed Sandmeyer reaction or a related transformation.
The Sandmeyer reaction, which traditionally uses copper(I) salts to convert a diazonium salt into a halide, is a classic method for introducing halogens onto an aromatic ring. pipzine-chem.com This could be a viable, copper-mediated route to install the second bromine atom onto the pyrazolo[3,4-c]pyridine core, starting from an amino-substituted precursor.
| Reaction Type | Catalyst/Reagents | Potential Application | Reference |
| Ullmann Condensation | Cu catalyst, amine/alkoxide | C-N or C-O bond formation | rsc.org |
| Sandmeyer Reaction | Cu(I)Br, NaNO2, HBr | Conversion of an amino group to a bromo group | pipzine-chem.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is an increasingly important consideration, aiming to reduce environmental impact and improve safety and efficiency. mdpi.comresearchgate.netbohrium.com
Key green chemistry principles that could be applied to the synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. rsc.orgconicet.gov.ar
Catalysis: Employing catalytic methods, as discussed in the sections above, is inherently a green approach as it reduces the amount of reagents needed and can lead to higher selectivity and milder reaction conditions. The use of reusable heterogeneous catalysts is particularly advantageous. mdpi.comresearchgate.netbohrium.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot or tandem reactions are excellent strategies to improve atom economy. researchgate.netbohrium.com
Energy Efficiency: Utilizing energy-efficient heating methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
While specific green chemistry protocols for the synthesis of this compound are not detailed in the literature, the general trends in heterocyclic synthesis point towards the adoption of such practices. For example, the development of palladium-catalyzed reactions in aqueous media or the use of recyclable catalysts are active areas of research. researchgate.netbohrium.com A hypothetical green synthesis of the target compound would prioritize these principles, for instance, by developing a one-pot, solvent-free, or aqueous-based catalytic process for the bromination steps.
Mechanistic Investigations of Synthetic Pathways to 3,4 Dibromo 1h Pyrazolo 3,4 C Pyridine
Elucidation of Reaction Mechanisms in Ring Formation
The construction of the 1H-pyrazolo[3,4-c]pyridine core is a critical step in the synthesis of its dibrominated derivative. A common and effective method for the formation of this fused heterocyclic system involves the nitrosation of 3-acetamido-4-methylpyridines, followed by a rearrangement and subsequent cyclization. rsc.orgresearchgate.net
The proposed mechanism for this transformation commences with the in situ generation of a nitrosating agent, typically from sodium nitrite (B80452) in the presence of an acid or acetic anhydride. The 3-acetamido-4-methylpyridine then undergoes N-nitrosation to form an N-nitroso-N-acetylamino intermediate. This intermediate is unstable and rearranges, likely through a mechanism analogous to the Fischer-Hepp rearrangement, to position the nitroso group on the pyridine (B92270) ring.
Following the rearrangement, an intramolecular cyclization is initiated. The nucleophilic nitrogen of the deprotected amino group attacks the carbon of the nitroso group, leading to the formation of a five-membered pyrazole (B372694) ring fused to the pyridine backbone. The final step involves dehydration to yield the aromatic 1H-pyrazolo[3,4-c]pyridine.
Table 1: Key Intermediates in the Ring Formation of 1H-pyrazolo[3,4-c]pyridine
| Intermediate | Structure | Role in the Mechanism |
|---|---|---|
| 3-Acetamido-4-methylpyridine | Starting material | |
| N-Nitroso-N-acetyl-3-amino-4-methylpyridine | Product of N-nitrosation | |
| C-Nitroso intermediate | Product of rearrangement | |
| Dihydro-pyrazolo[3,4-c]pyridine | Product of intramolecular cyclization |
Transition State Analysis in Halogenation Reactions
The introduction of two bromine atoms onto the 1H-pyrazolo[3,4-c]pyridine core at positions 3 and 4 is achieved through electrophilic halogenation. The pyrazole ring is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. Consequently, the initial bromination is expected to occur on the pyrazole moiety.
The mechanism of electrophilic aromatic substitution involves the formation of a high-energy intermediate known as a sigma complex or arenium ion. The transition state leading to this intermediate is the rate-determining step of the reaction. For the bromination of the pyrazole ring at the C3 position, the transition state would involve the partial formation of a C-Br bond and the delocalization of the positive charge across the pyrazole ring.
The halogenation of the pyridine ring at the C4 position is more challenging due to the electron-withdrawing nature of the nitrogen atom. nih.gov Strategies to enhance the reactivity of the pyridine ring towards electrophiles, such as the formation of Zincke imine intermediates, have been explored for other pyridine systems and could be conceptually applied here. researchgate.netchemrxiv.orgnih.gov In such a scenario, the pyridine ring is opened to form a more reactive acyclic intermediate, which is then halogenated before ring-closing.
Computational studies on the halogenation of pyrazoles and pyridines suggest that the stability of the sigma complex is a key factor in determining the regioselectivity of the reaction. nih.govrsc.orgrsc.org The presence of the fused pyridine ring will influence the charge distribution in the transition state, and a detailed theoretical analysis would be required to precisely map the energy profile of the dibromination process.
Role of Catalysts in Reaction Kinetics and Selectivity
While some syntheses of pyrazolopyridines can proceed without a catalyst, the use of catalytic systems can significantly improve reaction rates, yields, and selectivity. In the context of synthesizing 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine, catalysts can play a role in both the ring formation and the halogenation steps.
For the ring formation, acid catalysts are implicitly involved in the nitrosation and rearrangement steps. In related syntheses of pyrazolo[3,4-b]pyridines, various catalysts have been employed to facilitate the cyclization, including amorphous carbon-supported sulfonic acid and copper(II) acetylacetonate. nih.govacs.orgresearchgate.net These catalysts can activate the substrates and promote the intramolecular ring closure.
In the halogenation step, Lewis acids are commonly used as catalysts in electrophilic aromatic substitution reactions. wikipedia.org They function by coordinating to the halogenating agent (e.g., Br2), thereby increasing its electrophilicity and facilitating the attack by the aromatic ring. The choice of catalyst can influence the regioselectivity of the halogenation, particularly when multiple positions are available for substitution. For the functionalization of pyrazolopyridine scaffolds, palladium-catalyzed cross-coupling reactions are also widely used, highlighting the importance of metal catalysis in the derivatization of this heterocyclic system. rsc.orgresearchgate.net
Table 2: Potential Catalysts for the Synthesis of Halogenated Pyrazolopyridines
| Catalyst Type | Example | Potential Role |
|---|---|---|
| Brønsted Acid | Sulfonic Acid | Ring formation (cyclization) |
| Lewis Acid | Copper(II) Acetylacetonate | Ring formation (cycloaddition) |
| Lewis Acid | FeBr3, AlCl3 | Halogenation (activation of Br2) |
Theoretical Validation of Proposed Mechanisms
Computational chemistry provides a powerful tool for validating proposed reaction mechanisms and understanding the intricate details of chemical transformations at a molecular level. Density Functional Theory (DFT) calculations, for instance, can be employed to model the geometries of reactants, intermediates, and transition states, as well as to calculate their relative energies.
For the synthesis of this compound, theoretical studies can offer valuable insights. In the ring formation step, computational analysis can help to elucidate the precise pathway of the N-nitroso intermediate rearrangement and the subsequent cyclization, confirming the most energetically favorable route.
In the halogenation process, theoretical calculations can be used to predict the regioselectivity of bromination by comparing the activation energies for attack at different positions on the pyrazolo[3,4-c]pyridine ring. nih.govrsc.org Such studies on related pyrazole and pyridine systems have provided a basis for understanding their reactivity. chemrxiv.orgnih.govnih.gov Furthermore, molecular orbital analysis can reveal the electron density distribution in the heterocyclic system, explaining the observed reactivity patterns. By modeling the entire reaction coordinate, a comprehensive theoretical validation of the proposed synthetic pathway can be achieved, guiding future synthetic efforts towards more efficient and selective methodologies.
Reactivity and Post Synthetic Functionalization of 3,4 Dibromo 1h Pyrazolo 3,4 C Pyridine
Site-Selective Derivatization Strategies
The structural complexity of 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine provides several avenues for selective functionalization. Chemists can target the bromine substituents, the pyrazole (B372694) nitrogen atoms, or the available carbon positions on the pyridine (B92270) ring to build molecular diversity.
The two bromine atoms at the C3 and C4 positions are located in different electronic environments, which is the basis for their orthogonal reactivity. The C4-bromine is attached to the electron-deficient pyridine ring, while the C3-bromine is on the more electron-rich pyrazole ring. This difference in electron density influences their susceptibility to palladium-catalyzed cross-coupling reactions.
Typically, halogens on electron-deficient rings are more reactive towards oxidative addition to a Pd(0) catalyst. Therefore, it is anticipated that the C4-bromine would react preferentially under carefully controlled cross-coupling conditions. This differential reactivity allows for sequential, site-selective functionalization. For instance, a Suzuki-Miyaura or Buchwald-Hartwig reaction could be performed selectively at the C4 position using one equivalent of the coupling partner, leaving the C3-bromine intact for a subsequent, different cross-coupling reaction. This strategy has been demonstrated in other dihaloheterocyclic systems, such as the regioselective Suzuki coupling on 3,5-dibromopyridinium N-(2-azinyl)aminides, where a clear preference for substitution at one position was observed core.ac.uk.
The pyrazole moiety contains two nitrogen atoms, N1 and N2, and the unsubstituted core exists as a mixture of tautomers. Alkylation or acylation reactions can occur at either nitrogen, potentially leading to a mixture of regioisomers. Achieving selectivity is key for synthesizing pure, well-characterized compounds.
Research on the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold has shown that regioselective N-functionalization is feasible. For example, mesylation using mesyl chloride in the presence of sodium hydride selectively yields the N1-protected product researchgate.net. The choice of base, solvent, and electrophile plays a critical role in directing the functionalization to either N1 or N2. Steric and electronic effects of substituents on the ring also influence the regioisomeric distribution beilstein-journals.org. This precedent suggests that similar strategies can be applied to the 3,4-dibromo analogue to control the site of N-functionalization.
Beyond the halogenated positions, the pyridine ring offers C-H bonds at the C5 and C7 positions that can be functionalized through metalation or C-H activation strategies. This allows for the introduction of substituents without displacing the valuable bromine handles.
For the pyrazolo[3,4-c]pyridine core, regioselective metalation at the C7 position has been successfully demonstrated on an N1-protected derivative. Using a mixed magnesium-lithium base, TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), directs deprotonation specifically to C7. The resulting organometallic intermediate can be trapped with various electrophiles, such as iodine or aldehydes, or used in transition-metal-catalyzed cross-coupling reactions like the Negishi coupling researchgate.net. Interestingly, the choice of N-protecting group can influence the site of metalation, as an N2-protected isomer was found to direct metalation to the C3 position instead researchgate.net. While functionalization at C5 is less explored, it could potentially be achieved using tailored directing group strategies common in pyridine chemistry beilstein-journals.org.
Cross-Coupling Reactions of Bromine Substituents
Palladium-catalyzed cross-coupling reactions are powerful tools for elaborating the this compound core by forming new carbon-carbon and carbon-nitrogen bonds at the sites of the bromine atoms.
The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)–C(sp²) bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction can be applied to the C3-Br and C4-Br positions of this compound to introduce a wide variety of aryl and heteroaryl substituents.
While specific examples starting with the 3,4-dibromo compound are not extensively documented, the feasibility of this transformation on the pyrazolo[3,4-c]pyridine scaffold is well-established. For instance, a tandem reaction involving iridium-catalyzed C-H borylation at the C3 position of a 5-chloro-pyrazolo[3,4-c]pyridine, followed by a Suzuki-Miyaura coupling, has been reported to proceed in good yields researchgate.net. This demonstrates that the heterocyclic system is tolerant to the conditions required for this transformation. Typical conditions involve a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, a base like Na₂CO₃ or K₃PO₄, and a solvent mixture such as dioxane/water or DME.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-N-Heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf (in catalyst) | Cs₂CO₃ | DMAc | 120 °C | researchgate.net |
| Pd(PPh₃)₄ | PPh₃ (in catalyst) | Na₂CO₃ | DME/H₂O/EtOH | 85 °C | core.ac.uk |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 °C | nih.gov |
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is particularly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals. Both the C3-Br and C4-Br positions on the this compound core are suitable for this transformation.
The utility of this reaction has been demonstrated on the closely related 5-bromo-1H-pyrazolo[3,4-c]pyridine system. Using a catalyst system composed of Pd₂(dba)₃ and rac-BINAP with NaOtBu as the base, various primary, secondary, and aromatic amines were successfully coupled to the C5 position, affording the corresponding amino-derivatives in good yields researchgate.net. These conditions are directly applicable for the functionalization of the 3,4-dibromo analogue, allowing for the introduction of diverse amino groups at either the C3 or C4 position.
Table 2: Buchwald-Hartwig Amination of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine with Various Amines researchgate.net
| Amine | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / rac-BINAP | NaOtBu | Toluene | 75% |
| Pyrrolidine | Pd₂(dba)₃ / rac-BINAP | NaOtBu | Toluene | 62% |
| Aniline | Pd₂(dba)₃ / rac-BINAP | NaOtBu | Toluene | 68% |
Sonogashira Coupling and Other Sp²-Sp Reactions
The Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, has been effectively employed for the functionalization of dihalogenated pyridine systems. While specific studies on this compound are limited in publicly available literature, the reactivity patterns of analogous dihalopyridines provide valuable insights. Generally, the bromine at the C4 position is expected to be more reactive towards oxidative addition to the palladium(0) catalyst due to the electronic influence of the fused pyrazole ring and the pyridine nitrogen.
Typical conditions for Sonogashira coupling involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and a base, often an amine like triethylamine or diisopropylethylamine, in a suitable solvent such as THF or DMF. The reaction facilitates the formation of a new carbon-carbon bond between the pyrazolopyridine core and the alkyne.
Table 1: Representative Conditions for Sonogashira Coupling on Dihalogenated Pyridine Systems
| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. to 60 |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NEt | DMF | 80 - 100 |
| Pd₂(dba)₃ / XPhos | None (Cu-free) | K₃PO₄ | 1,4-Dioxane | 100 |
This table represents typical conditions for related compounds and serves as a predictive guide for this compound.
Other sp²-sp reactions, such as those involving the coupling of organozinc or organoboron reagents with alkynyl halides, could also be envisioned for the functionalization of this scaffold, offering alternative pathways to introduce alkynyl moieties.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) provides a complementary method for the functionalization of this compound, particularly for the introduction of heteroatom nucleophiles. In pyridine-based systems, positions that are ortho or para to the ring nitrogen are generally activated towards nucleophilic attack. For the pyrazolo[3,4-c]pyridine core, the electronic landscape suggests that the C4 position is more susceptible to SNAr reactions.
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex. Subsequent departure of the bromide leaving group restores the aromaticity of the ring. The efficiency of SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines are commonly employed.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH₂ | 4-Amino-3-bromo-1H-pyrazolo[3,4-c]pyridine |
| Alkoxide | NaOR | 4-Alkoxy-3-bromo-1H-pyrazolo[3,4-c]pyridine |
| Thiolate | NaSR | 4-Alkylthio-3-bromo-1H-pyrazolo[3,4-c]pyridine |
This table illustrates potential SNAr reactions based on the general reactivity of dihalopyridines.
Metalation and Transmetalation Strategies
Directed ortho-metalation (DoM) and halogen-metal exchange are powerful tools for the regioselective functionalization of aromatic and heteroaromatic compounds. For this compound, halogen-metal exchange is a more probable pathway for generating an organometallic intermediate. This typically involves the use of strong organolithium bases, such as n-butyllithium or tert-butyllithium, at low temperatures.
The selectivity of the halogen-metal exchange is dictated by the relative acidity of the protons and the kinetic factors of the exchange process. It is anticipated that the bromine at the C4 position would undergo exchange more readily. The resulting lithiated species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.
Furthermore, the initially formed organolithium species can undergo transmetalation with a metal salt (e.g., ZnCl₂, MgBr₂, CuI) to generate more stable and often more selective organometallic reagents. These transmetalated species can then participate in various cross-coupling reactions, such as Negishi or Kumada couplings.
Table 3: Potential Metalation and Transmetalation Strategies
| Reagent | Intermediate | Subsequent Reaction |
| n-BuLi | 4-Lithio-3-bromo-1H-pyrazolo[3,4-c]pyridine | Quenching with electrophiles (e.g., aldehydes, CO₂) |
| i-PrMgCl·LiCl | 4-Magnesio-3-bromo-1H-pyrazolo[3,4-c]pyridine | Negishi coupling with aryl halides |
| n-BuLi then ZnCl₂ | 4-Zinco-3-bromo-1H-pyrazolo[3,4-c]pyridine | Negishi coupling with various electrophiles |
This table outlines plausible metalation and transmetalation strategies based on established methodologies for related heterocycles.
Regioselectivity and Stereoselectivity Control in Functionalization
Control of regioselectivity is a paramount challenge in the functionalization of dihalogenated heterocycles. In the case of this compound, the inherent electronic properties of the bicyclic system play a crucial role. The pyridine nitrogen and the fused pyrazole ring create a unique electronic distribution that differentiates the reactivity of the C3 and C4 positions. As a general trend observed in related dihalopyridines, the position para to the nitrogen (C4) is often more reactive in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.
However, the choice of catalyst, ligands, and reaction conditions can significantly influence the regiochemical outcome. For instance, the use of bulky phosphine ligands in palladium-catalyzed reactions can sometimes favor reaction at the less sterically hindered position. Similarly, in metalation reactions, the choice of the organometallic base and the presence of directing groups can alter the site of metalation.
Stereoselectivity is generally not a primary concern in the functionalization of the aromatic core of this compound itself. However, it becomes a critical aspect when chiral centers are introduced in the side chains during the functionalization process. In such cases, the use of chiral catalysts or auxiliaries would be necessary to control the stereochemical outcome of the reaction.
Unraveling the Molecular Architecture: Advanced Spectroscopic and Structural Elucidation of this compound
The precise characterization of novel heterocyclic compounds is foundational to advancements in medicinal chemistry and materials science. This compound, a member of the pyrazolopyridine family, presents a unique substitution pattern that influences its electronic properties and potential intermolecular interactions. nih.gov A comprehensive analysis using a suite of advanced spectroscopic and crystallographic techniques is essential to unequivocally determine its chemical structure and provide a deeper understanding of its physicochemical properties. Although detailed experimental data for this specific compound is not widely published, a combination of theoretical principles and data from analogous structures allows for a robust prediction of its spectroscopic and structural characteristics.
Computational and Theoretical Chemistry Studies of 3,4 Dibromo 1h Pyrazolo 3,4 C Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be employed to determine the electron distribution, molecular geometry, and reactivity indices of 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine.
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) is a popular computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. For this compound, DFT calculations would typically involve the use of a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). Such calculations would aim to optimize the molecular geometry, providing bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties like ionization potential, electron affinity, and chemical hardness, which are crucial for predicting the molecule's reactivity.
Molecular Orbital Analysis and Frontier Molecular Orbitals (FMOs)
The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would provide insights into its charge transfer characteristics and its propensity to act as an electron donor or acceptor. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.
Conformation Analysis and Tautomerism Studies
The pyrazolo[3,4-c]pyridine core can exist in different tautomeric forms. For the unsubstituted 1H-pyrazolo[3,4-b]pyridine, AM1 calculations have shown the 1H-tautomer to be more stable than the 2H-tautomer. Similar computational studies would be necessary to determine the most stable tautomer of this compound. Conformation analysis would also be important to identify the lowest energy spatial arrangement of the atoms, which is crucial for understanding its interactions with biological targets or other molecules.
Prediction of Spectroscopic Parameters
Computational methods are valuable tools for predicting various spectroscopic parameters. For this compound, time-dependent DFT (TD-DFT) could be used to simulate its UV-Vis spectrum, providing information about its electronic transitions. Furthermore, calculations of nuclear magnetic shielding constants can predict the 1H and 13C NMR chemical shifts, which are invaluable for the structural elucidation of the compound. Vibrational frequency calculations can also predict the infrared (IR) spectrum, aiding in the identification of functional groups.
Reaction Pathway Simulations and Transition State Identification
To understand the chemical reactivity of this compound in various reactions, such as nucleophilic or electrophilic substitutions, computational methods can be used to simulate reaction pathways. These simulations involve identifying the transition state structures and calculating the activation energies associated with different reaction mechanisms. This information is critical for predicting the feasibility and regioselectivity of chemical transformations involving this compound. For related pyrazolo[3,4-b]pyridines, mechanisms for their formation have been proposed and studied.
Molecular Docking and Molecular Dynamics Simulations
Computational studies, specifically molecular docking and molecular dynamics (MD) simulations, serve as powerful tools to investigate the potential interactions of pyrazolo[3,4-c]pyridine derivatives at a molecular level. While specific studies on this compound are not extensively documented in publicly available research, the application of these techniques to structurally related pyrazolopyridine and pyrazolopyridazine scaffolds provides significant insights into their mechanistic binding with various protein targets, particularly kinases.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding structure-activity relationships (SAR) and for the rational design of new, more potent inhibitors. For instance, in studies of related pyrazolopyridazine compounds, molecular modeling, including conformational searches and automated docking, has been instrumental in elucidating the binding mode within the ATP binding site of cyclin-dependent kinase 2 (CDK2). nih.gov These models have successfully rationalized the experimental biological activities of synthesized analogs. nih.gov
Following docking, molecular dynamics simulations are often used to assess the stability of the predicted ligand-protein complex over time. nih.gov These simulations provide a dynamic view of the interactions, allowing researchers to observe the flexibility of both the ligand and the protein, and to calculate the binding free energy. Such studies have been performed on pyrazolo[3,4-c]pyridazine analogs, confirming the stability of the complex formed with CDK2. nih.gov
In a notable study on pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidines, which share a fused heterocyclic system, molecular docking was used to investigate their binding to the tropomyosin receptor kinase A (TrKA). The results indicated that the designed compounds fit securely into the active site of the TrKA kinase crystal structure (PDB: 5H3Q). nih.gov Similarly, docking studies on 1H-pyrazolo[3,4-b]pyridine derivatives, which are structural isomers of the pyrazolo[3,4-c]pyridine core, have been used to guide the design of potent inhibitors for TANK-binding kinase 1 (TBK1). tandfonline.com These computational approaches have also been applied to pyrazolo[3,4-d]pyrimidine derivatives, where docking simulations confirmed a favorable fit into the CDK2 active site, highlighting key hydrogen bonding interactions with the amino acid residue Leu83. nih.gov
The insights gained from these computational analyses of related compounds suggest that the this compound scaffold likely interacts with kinase targets through a combination of hydrogen bonding and hydrophobic interactions, a common binding motif for this class of compounds. The bromine atoms at the 3 and 4 positions would be expected to influence the electronic properties and steric profile of the molecule, potentially leading to specific interactions within the binding pocket of a target protein.
The table below summarizes findings from molecular docking studies on compounds structurally related to this compound, illustrating the common protein targets and key interactions.
| Compound Class | Protein Target | PDB Code | Key Interacting Residues | Computational Method | Reference |
| Pyrazolo[3,4-c]pyridazine | Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Not Specified in Abstract | Conformational Search, Automated Docking, MD Simulations | nih.gov |
| Pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidines | Tropomyosin Receptor Kinase A (TrKA) | 5H3Q | Not Specified in Abstract | Molecular Docking | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine derivatives | TANK-Binding Kinase 1 (TBK1) | Not Specified | Not Specified in Abstract | Molecular Docking | tandfonline.com |
| Pyrazolo[3,4-d]pyrimidine derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Leu83 | Molecular Docking | nih.gov |
Strategic Utilization of 3,4 Dibromo 1h Pyrazolo 3,4 C Pyridine in Chemical Synthesis
Role as a Privileged Scaffold in Heterocyclic Chemistry
In the field of medicinal chemistry and drug discovery, the pyrazolo[3,4-c]pyridine core is recognized as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in a wide array of biologically active compounds. nih.govnih.gov The structural resemblance of the pyrazolo[3,4-c]pyridine core to naturally occurring purines allows it to interact with a variety of cellular proteins that have purine-binding pockets, such as kinases. nih.gov
Derivatives of the broader pyrazolopyridine family have demonstrated significant potential in treating a spectrum of diseases. They are investigated as inhibitors for various protein kinases implicated in cancer and inflammation, including Tropomyosin receptor kinases (TRKs) mdpi.com, Cyclin-Dependent Kinases (CDKs) acs.org, TANK-binding kinase 1 (TBK1) acs.org, and LIM Kinase (LIMK) nih.gov. Furthermore, they have been developed as GPR119 agonists for the potential treatment of type 2 diabetes. rsc.org
The 3,4-dibromo derivative is a critical starting point for accessing these privileged structures. The bromine atoms act as synthetic handles, allowing chemists to introduce a variety of functional groups through well-established cross-coupling reactions, thereby generating large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Building Block in Complex Molecule Construction
The 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine molecule is an exemplary building block for the synthesis of more complex molecules due to the differential reactivity of its functionalizable positions. The two bromine atoms at positions C3 and C4, along with the nitrogen atoms of the pyrazole (B372694) ring (N1 and N2) and the reactive C7 position, provide multiple points for chemical modification. rsc.org
The carbon-bromine bonds are particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Key reactions utilizing this building block include:
Suzuki-Miyaura Cross-Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the bromo-substituted scaffold with an organoboron compound. This is a common strategy to introduce aryl, heteroaryl, or alkyl groups at the C3 and C4 positions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the brominated positions of the scaffold. rsc.orgsigmaaldrich.com This is a crucial step in the synthesis of many kinase inhibitors and other pharmacologically active agents. acs.org
Metalation and Electrophilic Trapping: The C7 position of the pyridine (B92270) ring can be selectively deprotonated using a strong base, such as TMPMgCl·LiCl, followed by quenching with an electrophile to introduce further diversity. rsc.org
The ability to perform these reactions selectively at different positions makes this compound a powerful and versatile intermediate for constructing intricate, poly-substituted heterocyclic compounds.
Precursor for Advanced Organic Materials
While the primary application of pyrazolopyridines has been in medicinal chemistry, their unique electronic and photophysical properties also make them attractive precursors for advanced organic materials. Heterocyclic compounds are integral to materials science, finding use in applications ranging from organic electronics to functional polymers. mdpi.com
Pyrazolopyridine derivatives have been identified for their potential as fluorophores and luminophores, which are essential components in Organic Light Emitting Diodes (OLEDs) . nih.govnih.gov The fused aromatic system provides electronic conjugation that can be tuned by adding different substituents, altering the emission color and efficiency of the material. The intrinsic fluorescence and solid-state properties of pyrazole-based systems are valuable in the development of photoluminescent materials and organic dyes. mdpi.com
Furthermore, the nitrogen atoms within the pyrazolo[3,4-c]pyridine scaffold can act as ligands to coordinate with metal ions. This characteristic opens the possibility of using derivatives of this compound to construct Metal-Organic Frameworks (MOFs) or Coordination Polymers . mdpi.com These materials are known for their high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. mdpi.comrsc.org The nitrogen-rich structure is also a feature sought in the design of Proton Exchange Membranes (PEMs) for high-temperature fuel cells, where the heterocyclic units can facilitate proton transport. acs.org
Diversification Library Synthesis Based on Vectorial Functionalization
The concept of "vectorial functionalization" is central to modern chemical library synthesis, particularly in fragment-based drug discovery (FBDD). This strategy involves the selective and directional modification of a core scaffold along defined "growth vectors" to rapidly generate a diverse set of analogues. rsc.org this compound is an ideal platform for this approach, with its multiple, chemically distinct reaction sites. nih.gov
Research has demonstrated that halo-substituted 1H-pyrazolo[3,4-c]pyridines can be selectively elaborated along several vectors: rsc.org
N1/N2 Vector: The nitrogen atoms of the pyrazole ring can be selectively alkylated or protected.
C3 Vector: The bromine atom at this position can be substituted, for example, through tandem borylation and Suzuki-Miyaura cross-coupling reactions.
C4 Vector: The second bromine atom provides another site for diversification, often targeted with reactions like Buchwald-Hartwig amination.
C7 Vector: This carbon on the pyridine ring can be functionalized through selective metalation followed by reaction with various electrophiles.
This systematic, multi-vector approach allows chemists to emulate a hit-to-lead optimization pathway. Starting from the single dibrominated core, a library of compounds can be synthesized where each new molecule explores a different region of chemical space, maximizing the chances of identifying potent and selective interactions with a target protein. nih.govrsc.org
The table below summarizes the strategic functionalization of the pyrazolo[3,4-c]pyridine core, showcasing its utility in generating diverse chemical libraries.
| Position (Vector) | Reaction Type | Reagents/Catalysts | Purpose/Outcome | Reference |
|---|---|---|---|---|
| C3 | Suzuki-Miyaura Coupling | [Ir(COD)OMe]₂, dtbpy, B₂pin₂, then Pd catalyst, base, aryl/alkyl-boronic acid | Introduction of aryl/alkyl groups for C-C bond formation. | rsc.org |
| C4 / C5* | Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(dba)₂), ligand (e.g., tBuDavePhos), base (e.g., NaOtBu), amine (R-NH₂) | Introduction of primary/secondary amines for C-N bond formation. | rsc.orgnih.gov |
| N1 / N2 | N-Alkylation / Protection | Base (e.g., NaH), alkyl halide (R-X) or protecting group reagent (e.g., SEM-Cl) | Modulation of solubility, metabolic stability, and H-bonding properties. | rsc.org |
| C7 | Metalation-Electrophilic Trap | TMPMgCl·LiCl, then electrophile (e.g., I₂, aldehydes) | Introduction of a wide range of functional groups at a late stage. | rsc.org |
| C7 | Negishi Coupling | TMPMgCl·LiCl, then transmetalation with ZnCl₂, then Pd(PPh₃)₄, aryl-halide | C-C bond formation with aryl halides. | rsc.org |
*Note: The C4 position of this compound corresponds to the C5 position in related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds discussed in the literature.
Mechanistic Insights into Molecular Interactions of 3,4 Dibromo 1h Pyrazolo 3,4 C Pyridine Derivatives
Structure-Activity Relationship (SAR) Studies at a Molecular Level
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of the pyrazolo[3,4-c]pyridine scaffold, SAR investigations have provided detailed insights into the requirements for potent and selective biological activity.
In the development of G protein-coupled receptor 119 (GPR119) agonists, a class of 1H-pyrazolo[3,4-c]pyridine derivatives was synthesized and evaluated. nih.gov A lead compound was identified through ligand-based drug design, and subsequent modifications to the aryl group at the R¹ position and the piperidine (B6355638) N-capping group at the R² position led to the discovery of a highly potent agonist with single-digit nanomolar activity. nih.gov This highlights the importance of substituents at both ends of the molecule for effective receptor activation.
Similarly, extensive SAR studies on a series of tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide derivatives identified potent and selective inhibitors of LIM-kinase 1 and 2 (LIMK1/2). acs.org These studies revealed several key structural features necessary for activity:
The C5-substituted Amide: This moiety was found to be indispensable for dual LIMK1/2 inhibitory activity. acs.org
Primary Amide: Mono- or di-methylation of the primary amide resulted in significantly weaker inhibitors, indicating that the unsubstituted amide is crucial for forming key hydrogen bond interactions with the target kinase. acs.org
Regioisomerism: A comparison between pyrazolo-5-carboxamide and pyrazolo-3-carboxamide regioisomers showed a clear preference for the 5-carboxamide, with the 3-carboxamide isomer showing a more than 100-fold drop in potency. acs.org
Fused Ring System: Breaking the fused tetrahydropyrazolo[3,4-c]pyridine ring led to weak inhibitory activity, demonstrating the importance of the bicyclic core scaffold. acs.org
Table 1: SAR Findings for Pyrazolo[3,4-c]pyridine Derivatives as LIMK1/2 Inhibitors Data synthesized from studies on tetrahydropyrazolo[3,4-c]pyridine derivatives.
| Modification | Position | Observation | Impact on Activity | Reference |
|---|---|---|---|---|
| Methylation of amide | C5-carboxamide | Replaced -CONH₂ with -CONHMe or -CONMe₂ | Significant decrease in potency | acs.org |
| Isomeric change | C3 vs. C5 | Synthesized C3-carboxamide instead of C5 | >100-fold drop in potency | acs.org |
| Ring opening | Core scaffold | Disrupted the bicyclic tetrahydropyrazolopyridine ring | Weak inhibitory activity | acs.org |
| Amide replacement | C5-carboxamide | Replaced amide with sulfonamide or secondary amine | Weak inhibitory activity | acs.org |
Elucidation of Molecular Recognition Events with Biological Targets
Molecular recognition describes the specific interactions between a ligand and its biological target, such as an enzyme's active site or a receptor's binding pocket. Understanding these events is key to designing more effective and selective drugs.
Derivatives based on the pyrazolo[3,4-c]pyridine scaffold have been identified as potent kinase inhibitors. rsc.orgacs.org Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer. nih.govnih.gov The pyrazolo[3,4-c]pyridine core, being an isostere of purine, can effectively mimic the adenine (B156593) ring of ATP, allowing it to bind to the highly conserved ATP-binding site of kinases. rsc.orgnih.gov
Studies on tetrahydropyrazolo[3,4-c]pyridinone derivatives revealed them to be Type III, allosteric dual inhibitors of LIMK1/2 and RIPK1. acs.org Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that prevents the enzyme from functioning correctly. This binding to LIMK1 causes a distortion of the P-loop and an outward displacement of the αC helix, which are critical components of the kinase structure. acs.org This mechanism can offer higher selectivity compared to inhibitors that target the highly conserved ATP-binding site directly.
The precise binding of a ligand within a protein's pocket is governed by a network of non-covalent interactions. X-ray crystallography and molecular modeling of pyrazolo[3,4-c]pyridine derivatives have mapped these interactions in detail.
For a tetrahydropyrazolo[3,4-c]pyridine-based inhibitor bound to LIMK1, the following interactions were observed: acs.org
Hydrogen Bonding: The primary amide, shown to be critical in SAR studies, forms an important diatomic interaction with the backbone of residues Met388 and Leu397 in the kinase. acs.org
Cation-π Interaction: The benzyl (B1604629) ring of the inhibitor engages in an edge-to-face π-cation interaction with a histidine residue (H458). acs.org
Hydrophobic Interactions: A haloaromatic portion of the ligand fits into a narrow, lipophilic back pocket, where it is surrounded by hydrophobic residues including Phe350, Ala353, Val366, and Phe479. acs.org
In a different system, pyrazolo[4,3-c]pyridine derivatives targeting the PEX14–PEX5 protein-protein interaction were shown to lay over Phe17 and Phe34 residues on the protein surface, forming favorable π–π stacking interactions. acs.org These detailed interaction maps provide a rational basis for further optimization of the ligand structure.
Investigation of Binding Modes and Conformational Changes
The binding of a ligand to a protein is not a simple lock-and-key event; it often involves conformational changes in both the ligand and the protein. nih.gov These induced-fit adjustments are critical for achieving high-affinity binding.
The study of allosteric LIMK1 inhibitors from the tetrahydropyrazolo[3,4-c]pyridine series provides a clear example of such conformational changes. The binding of the inhibitor forces the DFG motif, a conserved sequence in kinases that is crucial for catalysis, to adopt a "DFG-out" conformation. acs.org In this state, the aspartate (D) and phenylalanine (F) residues of the motif are flipped relative to their positions in the active state, rendering the kinase inactive. The central tetrahydropyrazolopyridinone core of the inhibitor is positioned to interact with the catalytic aspartate (D478) of this DFG loop. acs.org
Such ligand-induced conformational changes are a hallmark of many potent and selective inhibitors. Understanding these dynamic processes allows for the design of molecules that can stabilize a specific, often inactive, conformation of the target protein, leading to more effective therapeutic agents. nih.gov The ability to functionalize the pyrazolo[3,4-c]pyridine scaffold at multiple positions provides a powerful tool for developing ligands that can precisely induce these desired conformational shifts. rsc.orgrsc.org
Future Research Directions and Emerging Methodologies for 3,4 Dibromo 1h Pyrazolo 3,4 C Pyridine
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrazole (B372694) and pyrazolopyridine derivatives has traditionally relied on methods that are often energy-intensive and may utilize hazardous reagents. nih.gov The future of synthesizing 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine and its derivatives lies in the adoption of green and sustainable chemistry principles. nih.govscielo.org.co This paradigm shift emphasizes the development of synthetic pathways that are not only efficient and high-yielding but also environmentally benign, operationally simple, and atom-economical. nih.gov
Key areas for future development include:
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction times, improve yields, and in some cases, reduce the need for chromatographic purification. rsc.org This technique has been successfully used for the rapid cyclization and synthesis of complex heterocyclic systems, including pyrazolo[1,5-a]pyrimidines. rsc.org
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions is a highly attractive strategy. MCRs enhance efficiency by combining several synthetic steps into a single operation, reducing solvent waste and purification efforts. nih.gov Three-component reactions have been effectively used to create pyrazolopyridine scaffolds. nih.gov
Green Catalysts and Solvents: Research will likely focus on replacing traditional catalysts with recyclable or biocompatible alternatives. researchgate.net Similarly, the use of green solvents, such as water or ethanol, or even solvent-free conditions, will be crucial for developing eco-friendly synthetic protocols. researchgate.netnih.gov
A summary of these sustainable strategies is presented in the table below.
| Strategy | Principle | Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and uniformly. rsc.org | Reduced reaction times, increased yields, enhanced purity. rsc.org |
| Multicomponent Reactions | Combines three or more reactants in a single pot to form a complex product. nih.gov | High atom economy, operational simplicity, reduced waste. nih.gov |
| Green Catalysis | Employs recyclable, non-toxic, or biocompatible catalysts. researchgate.net | Sustainability, reduced environmental impact, cost-effectiveness. researchgate.net |
| Eco-Friendly Solvents | Uses environmentally benign solvents like water, ethanol, or avoids solvents altogether. nih.gov | Reduced toxicity and pollution, improved safety. nih.gov |
Exploration of Advanced Functionalization Techniques
The dibromo-substitution pattern of this compound is its most significant feature, offering prime sites for advanced functionalization. Future work will move beyond simple nucleophilic substitution to employ a broader range of modern synthetic methodologies to create libraries of novel compounds.
Cross-Coupling Reactions: The bromine atoms are ideal handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. These reactions would allow for the regioselective introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby systematically modifying the compound's properties.
C-H Activation: Direct C-H functionalization of the pyridine (B92270) or pyrazole ring is an emerging field that offers a highly atom-economical way to introduce new functional groups without pre-functionalized starting materials. Exploring conditions for selective C-H activation on the this compound core could lead to novel and otherwise inaccessible derivatives.
Regioselective Functionalization: A significant challenge and opportunity will be the development of methods to selectively functionalize one bromine atom over the other. This would require a deep understanding of the relative reactivity of the C3 and C4 positions and could be achieved by carefully tuning reaction conditions or using advanced catalytic systems, providing a pathway to asymmetrically substituted molecules.
Integrated Computational and Experimental Approaches for Design and Discovery
The integration of computational chemistry with experimental synthesis and testing is a powerful strategy for accelerating the discovery of new functional molecules. nih.govnih.gov This synergistic approach allows for the rational design of derivatives of this compound with tailored properties.
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the geometric and electronic structures of novel derivatives. mdpi.comrsc.org These calculations provide insights into molecular orbitals (HOMO-LUMO levels), reactivity, and spectroscopic properties before a compound is ever synthesized. mdpi.comrsc.org
Molecular Docking and Dynamics: For applications in drug discovery, molecular docking and molecular dynamics (MD) simulations are invaluable tools. nih.gov These methods can predict how derivatives of this compound might bind to biological targets like protein kinases. nih.govnih.gov Such in-silico screening can prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov
QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can identify the key structural features required for a desired biological activity. nih.govnih.gov By analyzing a series of related pyrazolopyridine derivatives, these models can guide the design of new compounds with enhanced potency and selectivity. nih.gov
The table below outlines common computational techniques and their applications in the context of pyrazolopyridine research.
| Computational Technique | Application | Relevant Findings |
| DFT/TD-DFT | Predicts molecular geometry, electronic structure, and absorption/emission spectra. mdpi.comrsc.org | Used to gain insight into the photophysical properties of pyrazole-containing heterocycles. mdpi.comrsc.org |
| Molecular Docking | Simulates the binding of a ligand to the active site of a receptor. nih.govresearchgate.net | Identified key interactions between pyrazolopyridine derivatives and kinase targets. nih.govnih.gov |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to assess complex stability. nih.gov | Confirmed the stability of ligand-protein complexes predicted by docking. nih.gov |
| QSAR/Pharmacophore Modeling | Relates chemical structure to biological activity and identifies essential structural features. nih.gov | Developed predictive models for the activity of pyrazole-based inhibitors. nih.gov |
Application in Complex Supramolecular Assemblies
The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. mdpi.com The this compound scaffold is an excellent candidate for use as a building block (tecton) in such assemblies due to its rigid structure and multiple sites for intermolecular interactions.
Future research in this area could explore:
Crystal Engineering: The nitrogen atoms in the pyrazole and pyridine rings can act as hydrogen bond acceptors, while the N-H group of the pyrazole can be a hydrogen bond donor. Furthermore, the bromine atoms can participate in halogen bonding, a strong and directional non-covalent interaction. The aromatic system can also engage in π-π stacking. mdpi.comresearchgate.net By strategically combining these interactions, it may be possible to engineer crystals with specific architectures and properties.
Metal-Organic Frameworks (MOFs): Functionalizing the dibromo-scaffold with coordinating groups (e.g., carboxylates) could produce ligands for the construction of novel MOFs. These materials are highly porous and have potential applications in gas storage, separation, and catalysis.
Host-Guest Chemistry: Derivatives of this compound could be designed to act as hosts for small molecules or ions. For example, macrocycles built from this scaffold could form cavities capable of selectively binding specific guests, a principle that has been demonstrated with other pyridyl-triazolopyridine systems. nih.gov The formation of such inclusion complexes could be useful for sensing or separation applications. nih.gov
Investigation of Photophysical Properties at a Fundamental Level
Many heterocyclic systems containing pyrazole and pyridine rings exhibit interesting photophysical properties, such as fluorescence, making them useful in sensors, probes, and organic light-emitting diodes (OLEDs). acs.orgscilit.com The fundamental photophysical characteristics of this compound itself are largely unexplored.
A systematic investigation into this area would involve:
Spectroscopic Analysis: Measuring the absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectra of the parent compound and its derivatives in various solvents. This would help to understand the nature of its excited states and the influence of the environment on its properties.
Quantum Yield Measurements: Determining the luminescence quantum yields is essential for evaluating the efficiency of the light emission process. rsc.org Studies on related lanthanide complexes with pyrazolopyridine ligands have shown that high quantum yields are achievable. rsc.org
Tuning Properties through Functionalization: A key research goal would be to understand how functionalization, particularly at the C3 and C4 positions, modulates the photophysical properties. Substituting the bromine atoms with electron-donating or electron-withdrawing groups can alter the HOMO-LUMO energy gap, leading to shifts in absorption and emission wavelengths (color tuning) and changes in quantum yield. This approach has been used to optimize pyrazolo[1,5-a]pyrimidinium salts for cyanide sensing. acs.org
Theoretical Modeling: As mentioned in section 9.3, TD-DFT calculations will be instrumental in complementing experimental findings, helping to assign electronic transitions and predict the properties of yet-to-be-synthesized derivatives. rsc.org
Q & A
Q. What are the optimal synthetic routes for 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination and cyclization steps. Key conditions include:
- Solvent selection : Ethanol or dichloroethane (DCE) under reflux to stabilize intermediates .
- Catalysts : Acidic or basic catalysts (e.g., NaOMe) to promote cyclization .
- Temperature control : Reactions often require precise heating (e.g., 90°C for bromination) to avoid side products .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5-8.5 ppm) and carbons adjacent to bromine atoms (deshielded signals). Coupling patterns distinguish pyrazole and pyridine rings .
- IR Spectroscopy : Detect C-Br stretches (~550 cm⁻¹) and N-H stretches (~3400 cm⁻¹) for the pyrazole moiety .
Advanced Research Questions
Q. What factors govern regioselectivity in the bromination of pyrazolo[3,4-c]pyridine derivatives?
Methodological Answer: Regioselectivity is influenced by:
- Electronic effects : Electron-rich positions (e.g., para to nitrogen) favor electrophilic bromination .
- Steric hindrance : Bulky substituents (e.g., THP-protecting groups) direct bromination to less hindered sites .
- Reagent choice : Use of Br₂ vs. NBS (N-bromosuccinimide) alters selectivity due to differing reactivity .
Q. How can structural modifications of this compound enhance its bioactivity in kinase inhibition assays?
Methodological Answer:
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at position 6 improves binding affinity to ATP pockets .
- Ring functionalization : Adding a methyl group to the pyridine ring increases metabolic stability .
Q. How should researchers address contradictions in reported solubility and stability data for this compound?
Methodological Answer:
Q. What strategies mitigate side reactions during cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
Methodological Answer:
- Protecting groups : Use THP (tetrahydropyranyl) to shield reactive NH groups during coupling .
- Catalyst optimization : Pd(PPh₃)₄ with K₂CO₃ in dioxane/H₂O minimizes debromination .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling brominated pyrazolo[3,4-c]pyridines?
Methodological Answer:
Q. How can solubility challenges in biological assays be resolved?
Methodological Answer:
- Co-solvents : Use ≤5% DMSO in aqueous buffers to maintain compound stability .
- Sonication : Apply ultrasonic waves (37°C, 10 min) to disperse aggregates .
Data Analysis and Reproducibility
Q. How can researchers validate synthetic reproducibility across labs?
Methodological Answer:
Q. What computational tools predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT calculations : Model transition states for bromination or cross-coupling reactions using Gaussian or ORCA .
- Molecular docking : Predict binding modes in kinase targets with AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
